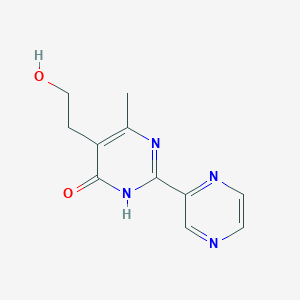

5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

5-(2-hydroxyethyl)-4-methyl-2-pyrazin-2-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-7-8(2-5-16)11(17)15-10(14-7)9-6-12-3-4-13-9/h3-4,6,16H,2,5H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYOPIPQSBXPJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=NC=CN=C2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-hydroxyethyl)-6-methyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one, also known by its CAS number 1239736-46-9, is a compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings.

Structural Information

The molecular formula of this compound is . The compound features a pyrimidine ring substituted with a hydroxyl group and a pyrazine moiety, contributing to its diverse biological activities.

Molecular Structure

- Molecular Formula : C₁₂H₁₃N₃O₂

- Molecular Weight : 231.25 g/mol

- SMILES : CC1=C(C(=O)NC(=N1)C2=CC=CC=N2)CCO

- InChIKey : KRLMCOWLTFQQNX-UHFFFAOYSA-N

Biological Activity Overview

The compound has been primarily investigated for its antitumor , antimicrobial , and anti-inflammatory properties. Below are summarized findings from various studies:

Antitumor Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit significant antitumor activity. In a study assessing various pyrazole derivatives, compounds similar in structure to this compound demonstrated promising results against several cancer cell lines. For instance:

- IC₅₀ Values : Compounds showed IC₅₀ values ranging from 0.04 to 11.4 µM against different cancer cell lines, indicating potent growth inhibition .

Antimicrobial Properties

Pyrimidine derivatives have been noted for their antibacterial and antifungal activities. The compound exhibited:

- Bacteriostatic effects against strains such as E. coli and S. aureus, with notable MIC values suggesting effective inhibition of bacterial growth .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of similar compounds, suggesting that the presence of specific functional groups enhances their efficacy in reducing inflammation markers .

Case Studies and Research Findings

- Anticancer Screening :

- Antimicrobial Testing :

Table 1: Antitumor Activity of Related Compounds

| Compound Name | IC₅₀ (µM) | Cell Line |

|---|---|---|

| Compound A | 0.04 | K-562 |

| Compound B | 0.71 | HepG-2 |

| Compound C | 1.39 | BT474 |

| 5-(2-hydroxyethyl)-6-methyl... | 49.85 | A549 |

Table 2: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| E. coli | <10 | 5-(2-hydroxyethyl)... |

| S. aureus | <15 | 5-(2-hydroxyethyl)... |

| A. niger | <20 | 5-(2-hydroxyethyl)... |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidin-4(3H)-one Derivatives

Structural Features and Substituent Effects

The target compound’s hydroxyethyl group distinguishes it from analogs with simpler alkyl or aryl substituents. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison

Key Observations:

Physical and Spectral Properties

Limited data exist for the target compound, but comparisons with analogs highlight trends:

Table 2: Physical and Spectral Data

Key Observations:

- Melting Points : Chlorophenyl-substituted analogs (e.g., 2c) exhibit higher melting points (>250°C) due to strong intermolecular interactions, whereas compounds with flexible chains (e.g., hydroxyethyl) may have lower melting points .

- NMR Trends : The ethoxycarbonyl derivative shows distinct triplet signals for -OCH₂CH₃ (δ 1.09) and a singlet for CH₃ (δ 2.25) . Similar splitting patterns are expected for the hydroxyethyl group in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.